molecular formula C8H14F3NO B1477409 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine CAS No. 2097963-93-2

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine

Cat. No.: B1477409
CAS No.: 2097963-93-2
M. Wt: 197.2 g/mol
InChI Key: KQOUKYVZDIMOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a specialized pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. The saturated pyrrolidine scaffold is a privileged structure in pharmaceuticals, valued for its sp 3 -hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and increased three-dimensional coverage of the molecule . This compound is featured with both ethoxymethyl and trifluoromethyl functional groups at the 3-position, which are known to enhance metabolic stability and improve pharmacological properties, such as lipophilicity and membrane permeability, in drug candidates . This chemical serves as a key synthetic intermediate and building block for the development of novel biologically active compounds. Its primary research value lies in its potential application in designing caspase inhibitors, particularly for non-peptide inhibitors of caspases-3 and -7, which are key executing enzymes in apoptosis (programmed cell death) . Modifications at the 2- and 3-positions of the pyrrolidine ring in such inhibitors have been shown to maintain high binding potencies while allowing for optimization of the molecule's properties for potential use as apoptosis imaging agents . The compound is supplied strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c1-2-13-6-7(8(9,10)11)3-4-12-5-7/h12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOUKYVZDIMOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with ethoxy and trifluoromethyl substituents, which significantly influence its chemical reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Some studies have suggested that derivatives of pyrrolidine compounds exhibit inhibitory effects against pathogenic microorganisms, although specific data for this compound is limited.
  • Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
  • Neuropharmacological Effects : The structural characteristics suggest potential interactions with neurotransmitter systems, warranting further investigation into its effects on neurological function.

In Vitro Studies

A notable study evaluated the activity of various pyrrolidine derivatives against Leishmania donovani promastigotes, a model for visceral leishmaniasis. While specific data on this compound was not provided, the study highlighted the importance of structural features in determining biological efficacy (see Table 1) .

CompoundConcentration (µM)% Inhibition
Miltefosine50100
Erufosine50108
Pyrrolidine Derivative (1a)50≥100
Pyrrolidine Derivative (1b)25≥100

Case Studies

In a separate investigation into the pharmacological profiles of pyrrolidine-based compounds, researchers identified promising candidates for further development based on their inhibitory effects on specific targets. While direct studies on this compound were not detailed, the findings suggest that similar compounds possess significant therapeutic potential .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine, highlighting differences in substituents, molecular formulas, and properties:

Compound Name Substituents (Position 3) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference ID
This compound -CF₃, -CH₂-O-C₂H₅ C₈H₁₄F₃NO 209.2 (estimated) High lipophilicity; CNS drug candidate N/A
3-[4-(Trifluoromethyl)phenoxy]pyrrolidine HCl -O-C₆H₄-CF₃ (phenoxy group) C₁₁H₁₃ClF₃NO 267.68 Crystalline solid; irritant; research ligand
3-[3-(Trifluoromethyl)-3H-diazirin-3-yl]pyrrolidine HCl -C₃H₂N₂-CF₃ (diazirinyl group) C₆H₉ClF₃N₃ 215.6 Photoaffinity labeling; reactive intermediate
3-(3-Methoxy-4-(trifluoromethyl)phenyl)pyrrolidine HCl -C₆H₃(OCH₃)(CF₃) (aryl group) C₁₂H₁₅ClF₃NO 281.7 High molecular weight; synthetic intermediate
tert-Butyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)pyrrolidine-1-carboxylate -CH₂-S-C₆H₄-CF₃ (sulfanyl group) C₁₈H₂₄F₃NO₂S 399.45 Yellowish oil; sulfur-containing ligand

Key Observations:

  • Electronic Effects : The trifluoromethyl group (-CF₃) is a consistent feature, providing electron-withdrawing effects that stabilize the pyrrolidine ring and enhance metabolic resistance.
  • Polarity: Compounds with oxygen or sulfur substituents (e.g., phenoxy, ethoxymethyl, sulfanyl) exhibit moderate polarity, while the diazirinyl group in introduces photoreactivity.
  • Solubility : Hydrochloride salts (e.g., ) improve water solubility compared to the free base form of this compound.

Preparation Methods

Construction of the Pyrrolidine Core

  • Cyclization of Amino Alcohols or Amino Aldehydes:
    The pyrrolidine ring can be formed by intramolecular cyclization of precursors such as amino alcohols or amino aldehydes under acidic or basic conditions. This step sets the framework for further functionalization.

  • Use of Pyroglutamic Acid Derivatives:
    Pyroglutamic acid or its derivatives can be transformed into pyrrolidine rings through condensation with aldehydes and subsequent reduction steps, as described in patent literature involving related trifluoromethylated pyrrolidines.

Introduction of the Trifluoromethyl Group

  • Trifluoromethylation Reagents:
    The trifluoromethyl group can be introduced via electrophilic trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates. These reagents enable the selective substitution on the pyrrolidine ring, often at the 3-position, to yield the trifluoromethylated intermediate.

  • Use of Trifluoroacetic Anhydride:
    In some synthetic routes, trifluoroacetic anhydride is employed to introduce trifluoromethyl functionality during the ring construction or modification steps.

Introduction of the Ethoxymethyl Group

  • Alkylation with Ethoxymethyl Halides:
    The ethoxymethyl substituent is typically introduced via alkylation reactions using ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide) on the nitrogen or carbon centers of the pyrrolidine ring under basic conditions.

  • Use of Alcohol Quenching:
    In certain synthetic sequences, iodotrimethylsilane (TMSI) treatment followed by quenching with an alcohol (ethanol or longer-chain alcohols) introduces the ethoxymethyl group, as seen in related pyrrolidine syntheses.

Representative Synthetic Scheme (Based on Related Patents and Literature)

Step Description Reagents/Conditions Outcome
1 Formation of pyrrolidin-2-one intermediate from pyroglutamic acid Pyroglutamic acid, trimethylacetaldehyde, methanesulfonic acid, reflux or heating Pyrrolidin-2-one scaffold with suitable substituents
2 Introduction of trifluoromethyl group Trifluoroacetic anhydride or trifluoromethylating agents Trifluoromethylated pyrrolidine intermediate
3 Treatment with iodotrimethylsilane (TMSI) TMSI, room temperature Activation for alkylation
4 Quenching with ethanol (or ethoxy-containing alcohol) Ethanol, room temperature Introduction of ethoxymethyl substituent
5 Reduction and purification Reducing agents (e.g., LiAlH4), chromatography/crystallization Final this compound

Analytical and Purification Considerations

  • Purification:
    Crystallization from solvents such as toluene with anti-solvents like hexane or heptane is common to isolate crystalline salts or free bases of pyrrolidine derivatives.

  • Characterization:
    Structural confirmation is typically performed using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to verify substitution patterns and stereochemistry.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Notes
Pyrrolidine ring formation Cyclization of amino aldehydes or pyroglutamic acid derivatives Acid/base catalysis, reflux or heating
Trifluoromethyl group introduction Electrophilic trifluoromethylation (e.g., trifluoromethyl iodide, trifluoroacetic anhydride) Selective substitution at 3-position
Ethoxymethyl group introduction Alkylation with ethoxymethyl halides or quenching TMSI intermediate with ethanol Mild conditions, room temperature
Reduction and purification LiAlH4 or similar reducing agents; crystallization from toluene/hexane Ensures high purity and yield
Characterization NMR, MS, X-ray crystallography Confirms structure and stereochemistry

Q & A

Basic: What are the standard synthetic routes for 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves:

  • Cyclization of linear precursors (e.g., γ-amino alcohols) under acidic or basic conditions.
  • Nucleophilic substitution to introduce the ethoxymethyl group, often using ethyl iodide or similar reagents in polar aprotic solvents (e.g., THF, DMF) .
  • Trifluoromethylation via radical pathways or metal-mediated reactions (e.g., Cu-catalyzed cross-coupling) .

Key Parameters:

  • Temperature: Elevated temperatures (~80–120°C) improve reaction kinetics but may risk decomposition.
  • Solvent Choice: Polar solvents enhance solubility of intermediates but may compete in nucleophilic reactions.
  • Catalyst Loading: Pd or Cu catalysts (0.5–5 mol%) balance cost and efficiency .

Advanced: How can researchers optimize enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry at the pyrrolidine core .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomer separation.
  • Kinetic Resolution: Optimize reaction time and temperature to favor one enantiomer via differential reaction rates .

Reference Data:

StrategySuccess Rate*Cost Efficiency
Chiral Catalysis85–95% eeHigh
Chromatography>99% eeVery High
Kinetic Resolution70–80% eeModerate
*Based on reported yields for analogous fluorinated pyrrolidines .

Basic: Which analytical techniques validate structural integrity?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry and substituent placement via coupling patterns (e.g., trifluoromethyl groups show distinct splitting) .
  • LC-MS: Assess purity (>95%) and molecular ion consistency (e.g., [M+H]+ at expected m/z).
  • X-ray Crystallography: Resolve stereochemical ambiguities; requires single crystals grown via slow evaporation .

Advanced: How to resolve contradictions between computational and experimental conformational data?

Methodological Answer:

  • MD Simulations: Compare with NOESY NMR to validate predicted intramolecular distances. Adjust force fields (e.g., AMBER) to better model fluorine’s electronegativity .
  • DFT Calculations: Optimize geometries using B3LYP/6-31G* basis sets; compare with experimental IR/Raman spectra for functional group vibrations .

Basic: What in vitro assays screen for biological activity?

Methodological Answer:

  • Enzyme Inhibition: Use fluorogenic substrates (e.g., acetylcholinesterase assays) to measure IC50 values.
  • Cell Viability: MTT or resazurin assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
  • Binding Affinity: Surface plasmon resonance (SPR) to quantify interactions with target proteins .

Advanced: Strategies for conflicting target identification results?

Methodological Answer:

  • Chemical Proteomics: Use photoaffinity labeling with a radiolabeled analog to capture interacting proteins .
  • CRISPR-Cas9 Knockout Screens: Identify genes whose deletion abolishes bioactivity.
  • Differential Scanning Fluorimetry (DSF): Monitor protein thermal stability shifts upon compound binding .

Basic: How do substituents influence medicinal chemistry potential?

Methodological Answer:

  • Trifluoromethyl Group: Enhances metabolic stability and lipophilicity (logP ↑), improving blood-brain barrier penetration .
  • Ethoxymethyl Group: Increases solubility via ether oxygen’s H-bonding capacity; modulates pharmacokinetics (t1/2 ↑) .

Advanced: Methodologies for studying metabolic stability

Methodological Answer:

  • Microsomal Assays: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS to calculate intrinsic clearance .
  • Radiolabeling: Synthesize 14C-labeled analog to track metabolites in urine/bile.
  • CYP450 Inhibition Screening: Use luminescent substrates (e.g., P450-Glo) to assess isoform-specific interactions .

Addressing Solubility Discrepancies

Methodological Answer:

  • Standardized Solvent Systems: Compare solubility in PBS (pH 7.4) vs. DMSO; use dynamic light scattering (DLS) to detect aggregates.
  • Thermal Analysis: Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

Statistical Reconciliation of Bioactivity Data

Methodological Answer:

  • Multivariate Analysis: PCA or PLS-DA to identify outliers in high-throughput vs. targeted datasets.
  • Bland-Altman Plots: Visualize agreement between assay types; calculate limits of acceptable variance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine
Reactant of Route 2
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.